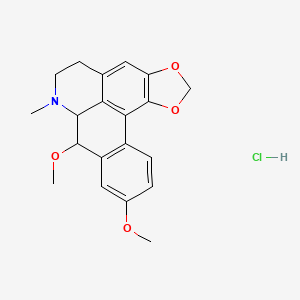

Oliverine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

53648-99-0 |

|---|---|

Molecular Formula |

C20H22ClNO4 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

13,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-21-7-6-11-8-15-20(25-10-24-15)17-13-5-4-12(22-2)9-14(13)19(23-3)18(21)16(11)17;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H |

InChI Key |

XCRFUDLMWTVMSG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |

Other CAS No. |

53648-99-0 |

Synonyms |

oliverine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Composition of Olivine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivine is a name for a series of nesosilicate minerals with the general formula (Mg,Fe)₂SiO₄.[1] It is a primary component of the Earth's upper mantle and a common mineral in mafic and ultramafic igneous rocks.[1][2] The olivine group of minerals crystallizes in the orthorhombic system and is characterized by isolated silica tetrahedra linked by divalent cations.[2][3] This guide provides a comprehensive overview of the crystal structure and chemical composition of olivine, with a focus on the two most common end-members, forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1]

Chemical Composition

The chemical composition of most naturally occurring olivines can be represented as a solid solution between the magnesium-rich end-member forsterite and the iron-rich end-member fayalite.[1] The substitution of Mg²⁺ for Fe²⁺ occurs readily within the crystal structure due to their similar ionic radii and charge.[4] The composition is typically expressed in terms of the molar percentage of forsterite (Fo) or fayalite (Fa), for example, Fo₇₀Fa₃₀.[1]

Minor amounts of other elements can also be present, substituting for magnesium and iron. These include manganese (Mn), calcium (Ca), and nickel (Ni).[1] This leads to other, rarer minerals within the olivine group, such as tephroite (Mn₂SiO₄), monticellite (CaMgSiO₄), and kirschsteinite (CaFeSiO₄).[1][2]

The Olivine Solid Solution Series

The continuous solid solution between forsterite and fayalite is a key feature of olivine's chemistry. This relationship can be visualized as a linear series with the two end-members at either extreme.

Crystal Structure

All minerals in the olivine group crystallize in the orthorhombic crystal system, with the space group Pbnm.[1][2] The structure is classified as a nesosilicate, meaning it is composed of isolated [SiO₄]⁴⁻ tetrahedra that are not directly bonded to each other.[2][3] These tetrahedra are linked by divalent metal cations (Mg²⁺ and Fe²⁺) that occupy two distinct octahedral sites, designated M1 and M2.[2][4]

The overall structure can be described as a distorted hexagonal close-packed array of oxygen atoms, with silicon atoms occupying one-eighth of the tetrahedral voids and the metal cations occupying half of the octahedral voids.[1][5] The M1 site is a slightly smaller and more regular octahedron, while the M2 site is larger and more distorted.[2][4]

Crystallographic Data

The unit cell parameters and atomic coordinates are fundamental to describing the crystal structure. These values vary with the composition of the olivine. The tables below provide the crystallographic data for the end-members forsterite and fayalite.

Table 1: Unit Cell Parameters for Forsterite and Fayalite

| Mineral | Formula | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

| Forsterite | Mg₂SiO₄ | 4.752 | 10.193 | 5.977 | 289.509 |

| Fayalite | Fe₂SiO₄ | 4.822 | 10.488 | 6.094 | 308.193 |

| Data sourced from MineralsCloud.[6][7] |

Table 2: Atomic Coordinates for Forsterite (Mg₂SiO₄)

| Atom | Site | x | y | z |

| Mg1 | 4a | 0.00000 | 0.00000 | 0.00000 |

| Mg2 | 4c | 0.99150 | 0.27740 | 0.25000 |

| Si | 4c | 0.42620 | 0.09400 | 0.25000 |

| O1 | 4c | 0.76570 | 0.09130 | 0.25000 |

| O2 | 4c | 0.22150 | 0.44740 | 0.25000 |

| O3 | 8d | 0.27770 | 0.16280 | 0.03310 |

| Data sourced from MineralsCloud.[7] |

Table 3: Atomic Coordinates for Fayalite (Fe₂SiO₄)

| Atom | Site | x | y | z |

| Fe1 | 4a | 0.00000 | 0.00000 | 0.00000 |

| Fe2 | 4c | 0.98600 | 0.28020 | 0.25000 |

| Si | 4c | 0.43010 | 0.09740 | 0.25000 |

| O1 | 4c | 0.76790 | 0.09160 | 0.25000 |

| O2 | 4c | 0.21040 | 0.45410 | 0.25000 |

| O3 | 8d | 0.28810 | 0.16490 | 0.03800 |

| Data sourced from MineralsCloud.[6] |

Visualization of the Olivine Crystal Structure

The arrangement of the silica tetrahedra and the metal-oxygen octahedra is crucial to understanding the properties of olivine. The following diagram illustrates the coordination within the olivine crystal structure.

References

oliverine geological formation and occurrence

An in-depth guide to the geological formation, occurrence, and analysis of olivine, prepared for researchers, scientists, and drug development professionals.

Introduction to Olivine

Olivine is a paramount rock-forming nesosilicate mineral, fundamental to the understanding of planetary geology, particularly mantle composition and igneous processes.[1][2] It is not a single mineral but a solid solution series between two endmembers: forsterite (Fo), the magnesium-rich variant (Mg₂SiO₄), and fayalite (Fa), the iron-rich variant (Fe₂SiO₄).[3][4][5] Its chemical formula is expressed as (Mg,Fe)₂SiO₄, reflecting the interchangeable nature of magnesium and iron within its orthorhombic crystal structure.[2][3] Olivine is a primary constituent of the Earth's upper mantle and is commonly found in mafic and ultramafic igneous rocks.[1][3][6] Due to its rapid weathering at the Earth's surface, its stability and alteration processes, such as serpentinization, are active areas of research, with implications for carbon sequestration and the generation of abiotic hydrogen.[3][7]

Geological Formation and Occurrence

Olivine's formation is predominantly linked to the crystallization of magma at high temperatures. It also forms under metamorphic conditions and has been identified in numerous extraterrestrial bodies.

Igneous Environments

According to Bowen's reaction series, olivine is one of the first minerals to crystallize from a cooling mafic or ultramafic magma, typically at temperatures between 1200°C and 1300°C.[8][9] This high crystallization temperature means it is characteristic of rocks derived from primitive, low-silica magmas.[3]

-

Mafic and Ultramafic Rocks: Olivine is a defining mineral in dark-colored igneous rocks. It is commonly found in basalt and gabbro, where it co-crystallizes with pyroxenes and calcium-rich plagioclase.[2][6]

-

Peridotite and Dunite: Ultramafic rocks like peridotite are rich in olivine. Dunite is an extreme example, being composed of over 90% olivine.[6] These rocks can form as cumulates, where dense olivine crystals settle out of a magma chamber, or as mantle residues left after partial melting.[6][8] Forsterite-rich olivine (Fo₈₈₋₉₂) is the dominant phase in these rocks.[2]

-

Xenoliths: Fragments of the Earth's mantle, known as xenoliths, are often brought to the surface in volcanic eruptions and are typically rich in olivine.[4]

Metamorphic Environments

Olivine can form during the high-temperature metamorphism of specific sedimentary rocks. The metamorphism of impure dolomite or other magnesium-rich, silica-poor sedimentary rocks can produce forsterite.[3] Fayalite-rich olivine can form in metamorphosed iron-rich sediments.[10] When existing olivine-rich rocks undergo metamorphism in the presence of water, the olivine is often altered to serpentine.[6]

Extraterrestrial Occurrences

Olivine is not limited to Earth. It has been discovered in a variety of extraterrestrial materials, providing insights into the formation of the solar system.[3] It is a constituent of stony and pallasite meteorites, has been identified on the Moon and Mars, and detected in the dust disks surrounding young stars.[3]

Physicochemical Properties and Composition

The properties of olivine vary systematically along the forsterite-fayalite solid solution series. The composition, often expressed as the molar percentage of forsterite (e.g., Fo₇₀), is a key indicator of the formation conditions.[2][3]

Table 1: Physicochemical Properties of Olivine Endmembers

| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) |

| Crystal System | Orthorhombic | Orthorhombic |

| Melting Point | ~1900 °C | ~1200 °C |

| Density | 3.21 - 3.27 g/cm³ | 4.39 g/cm³ |

| Hardness (Mohs) | 7 | 6.5 - 7 |

| Color | Colorless, pale green | Greenish-yellow, brown |

| Luster | Vitreous | Vitreous, Greasy |

| Sources:[3][4][11][12] |

Table 2: Typical Olivine Compositions in Various Rock Types

| Rock Type | Typical Forsterite (Fo) Content | Geological Setting |

| Dunite / Peridotite | Fo₈₈ - Fo₉₂ | Earth's Mantle, Cumulates |

| Gabbro / Basalt | Fo₅₀ - Fo₈₀ | Oceanic/Continental Crust |

| Granite / Rhyolite | Fayalite-rich (uncommon) | Felsic continental crust |

| Chondritic Meteorites | Fo₇₀ - Fo₈₅ | Primitive Solar System Material |

| Sources:[2][10][13] |

High-Pressure Phase Transitions and Mantle Structure

The olivine structure is only stable at the pressures of the upper mantle. With increasing depth, it undergoes phase transitions to denser crystal structures. These transitions are responsible for major seismic discontinuities within the Earth's mantle.[3]

-

Olivine to Wadsleyite: At a depth of approximately 410 km (around 13-15 GPa), olivine transforms into a denser polymorph called wadsleyite.[3][12]

-

Wadsleyite to Ringwoodite: Around 520 km deep, wadsleyite transforms into an even denser spinel-structure polymorph, ringwoodite.[3][12]

-

Decomposition: At about 660 km depth, ringwoodite decomposes into silicate perovskite ((Mg,Fe)SiO₃) and ferropericlase ((Mg,Fe)O).[3]

Alteration: Weathering and Serpentinization

Olivine is highly susceptible to alteration by weathering and hydrothermal processes at the Earth's surface.[3] The most significant alteration process is serpentinization, a hydration reaction that transforms olivine-rich rocks into serpentinite.

The general reaction involves water reacting with olivine to form serpentine group minerals and often brucite and magnetite.[14]

Reaction: 2Mg₂SiO₄ (Forsterite) + 3H₂O → Mg₃Si₂O₅(OH)₄ (Serpentine) + Mg(OH)₂ (Brucite)

This process is exothermic, causes a significant volume increase, and can produce hydrogen gas when fayalitic olivine is involved, making it a subject of interest for energy research and studies of early life habitats.[7]

Experimental Protocols for Olivine Analysis

The characterization of olivine requires precise analytical techniques to determine its chemical composition and crystal structure.

Electron Probe Microanalysis (EPMA)

EPMA is a standard technique for obtaining quantitative chemical compositions of olivine.

-

Sample Preparation:

-

Mineral grains are embedded in an epoxy resin mount.

-

The mount is ground and polished using progressively finer abrasive powders (e.g., alumina powder, diamond pastes) to create a flat, smooth surface.[15]

-

The sample is cleaned and coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[15]

-

-

Instrumentation and Conditions:

-

Instrument: A CAMECA or similar electron microprobe is used.[16]

-

Analytical Conditions: An accelerating voltage of 15 kV and a beam current of 10-20 nA are typical for silicate mineral analysis.[16]

-

Standards: Natural and synthetic materials of known composition (e.g., well-characterized olivine, clinopyroxene, ferrosilite) are used for calibration.[16]

-

Analysis: The instrument focuses an electron beam on a small spot (~1-5 µm) on the sample. The emitted characteristic X-rays are measured by wavelength-dispersive spectrometers (WDS) to quantify the elemental concentrations (e.g., Si, Mg, Fe, Ca, Ni, Mn).[15][17]

-

X-Ray Diffraction (XRD)

XRD is used to identify the mineral phase and determine the crystal structure and unit-cell parameters, which can be correlated with composition.

-

Sample Preparation:

-

A pure mineral separate of olivine is obtained, often using magnetic separation.[18]

-

The sample is ground by hand into a fine powder using an agate mortar and pestle.[19]

-

The powder is passed through a fine-mesh sieve (e.g., <62.5 µm) to ensure a uniform particle size.[19]

-

The powder is packed into a sample holder for analysis.[19]

-

-

Instrumentation and Conditions:

-

Instrument: A standard powder X-ray diffractometer (e.g., Phillips PW 3040) with a specific X-ray source (e.g., Co Kα or Cu Kα radiation) is used.[18][19]

-

Data Collection: The instrument scans a range of 2θ angles, recording the intensity of diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles corresponding to the d-spacing of crystallographic planes (e.g., (130), (301), (311)).[18][19] The precise position of these peaks shifts systematically with the Mg/Fe ratio, allowing for the determination of the forsterite content.[18][19]

-

Experimental Petrology: Serpentinization Studies

These experiments simulate natural alteration processes in a controlled laboratory setting.

-

Apparatus: A hydrothermal reactor or a multi-anvil press capable of maintaining high pressures and temperatures is used.[14][20]

-

Starting Materials:

-

Experimental Procedure:

-

The olivine powder and solution are loaded into the reactor.

-

The system is brought to the target conditions (e.g., 200°C, 15 MPa).[14] In some setups, the solution is flowed continuously through the olivine pack.[1][21]

-

The experiment is run for a set duration (e.g., 20 days).[14]

-

Gas and liquid samples may be collected periodically for analysis (e.g., by gas chromatography).[21]

-

-

Post-run Analysis: The solid reaction products are recovered and analyzed using techniques like XRD, SEM, and spectroscopy to identify the newly formed minerals (e.g., serpentine, magnetite) and assess the extent of the reaction.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. ALEX STREKEISEN [alexstrekeisen.it]

- 3. Olivine - Wikipedia [en.wikipedia.org]

- 4. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]

- 5. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]

- 6. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 7. Experimental Study Generates Enhanced Hydrogen With Olivine Sand [jpt.spe.org]

- 8. 3.3 Crystallization of Magma – Physical Geology [opentextbc.ca]

- 9. geologyscience.com [geologyscience.com]

- 10. Olivine - Mineralogy, Mg-Fe, Silicates | Britannica [britannica.com]

- 11. mindat.org [mindat.org]

- 12. Forsterite (Olivine) - Mineral Properties, Photos and Occurence [mineralexpert.org]

- 13. researchgate.net [researchgate.net]

- 14. hou.usra.edu [hou.usra.edu]

- 15. rruff.net [rruff.net]

- 16. mdpi.com [mdpi.com]

- 17. Quantification of Olivine Using Fe Lα in Electron Probe Microanalysis (EPMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 19. meteorites.pdx.edu [meteorites.pdx.edu]

- 20. researchgate.net [researchgate.net]

- 21. onepetro.org [onepetro.org]

An In-Depth Technical Guide to Olivine Phase Transitions at High Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of olivine under high-pressure conditions, a fundamental process governing the structure and dynamics of the Earth's mantle. This document details the sequence of transformations, the associated pressure-temperature conditions, and the advanced experimental methodologies utilized to investigate these phenomena.

Introduction to Olivine and its High-Pressure Polymorphs

Olivine, a magnesium iron silicate with the formula (Mg,Fe)₂SiO₄, is the most abundant mineral in the Earth's upper mantle.[1] As pressure and temperature increase with depth, olivine undergoes a series of crystallographic transformations to denser polymorphs. These phase transitions are responsible for the major seismic discontinuities observed at depths of approximately 410, 520, and 660 kilometers, which delineate the upper mantle, transition zone, and lower mantle.[2][3][4]

The primary high-pressure polymorphs of olivine are:

-

Wadsleyite (β-phase): A sorosilicate, which becomes stable at depths around 410 km.[2]

-

Ringwoodite (γ-phase): Possessing a spinel structure, this phase is stable at depths of about 520 km.[2][5]

-

Bridgmanite and Periclase: At approximately 660 km depth, ringwoodite decomposes into magnesium silicate perovskite (bridgmanite) and ferropericlase ((Mg,Fe)O).[2][3]

These transformations are accompanied by significant increases in density and are thought to influence mantle convection dynamics.[2]

Quantitative Data on Olivine Phase Transitions

The precise pressure and temperature conditions of these phase transitions are dependent on the iron content of the olivine.[1][2] The following tables summarize the key quantitative data for these transformations.

| Phase Transition | Pressure (GPa) | Temperature (K) | Depth (km) | Associated Discontinuity | Reference(s) |

| Olivine → Wadsleyite | ~11.8 - 14.5 | ~1600 - 1900 | ~410 | 410 km Discontinuity | [2][6] |

| Wadsleyite → Ringwoodite | ~17.5 - 20 | ~1673 - 1873 | ~520 | 520 km Discontinuity | [7][8] |

| Ringwoodite → Bridgmanite + Periclase | ~23 - 24 | ~1900 | ~660 | 660 km Discontinuity | [2][3] |

Table 1: Pressure, Temperature, and Depth of Major Olivine Phase Transitions.

| Property | Olivine ((Mg,Fe)₂SiO₄) | Wadsleyite (β-(Mg,Fe)₂SiO₄) | Ringwoodite (γ-(Mg,Fe)₂SiO₄) | Bridgmanite ((Mg,Fe)SiO₃) + Periclase ((Mg,Fe)O) |

| Crystal System | Orthorhombic | Orthorhombic | Isometric (Cubic) | Orthorhombic + Isometric (Cubic) |

| Density (g/cm³) | ~3.2 - 4.4 | ~3.4 - 3.5 | ~3.9 - 4.1 | ~4.1 - 4.3 (Bridgmanite), ~3.6 - 4.1 (Periclase) |

| Key Structural Feature | Isolated SiO₄ tetrahedra | Si₂O₇ groups | Spinel structure, isolated SiO₄ tetrahedra | Perovskite structure + Rocksalt structure |

Table 2: Crystallographic and Physical Properties of Olivine and its High-Pressure Polymorphs.

Experimental Protocols for Studying High-Pressure Phase Transitions

The investigation of olivine phase transitions necessitates specialized equipment capable of generating extreme pressures and temperatures while allowing for in-situ analysis. The primary techniques employed are diamond anvil cells, multi-anvil presses, and shock wave experiments.

Diamond Anvil Cell (DAC) Experiments with Laser Heating

The diamond anvil cell (DAC) is a powerful tool for generating static high pressures, capable of reaching conditions found deep within the Earth's mantle.[9][10][11]

Methodology:

-

Sample Preparation: A small, single crystal or powdered sample of olivine is placed in a small hole within a metal gasket. A pressure-transmitting medium (e.g., argon, neon, or a methanol-ethanol mixture) is often added to ensure hydrostatic conditions. A ruby chip is typically included for pressure calibration via its fluorescence spectrum.[9]

-

Pressure Generation: Pressure is applied by mechanically driving two brilliant-cut diamonds towards each other, compressing the sample within the gasket.[10]

-

Heating: A high-powered laser is focused on the sample through the transparent diamond anvils to achieve high temperatures, simulating mantle conditions.[12][13]

-

In-situ Analysis: As the sample is held at high pressure and temperature, its crystal structure is analyzed in real-time using synchrotron X-ray diffraction.[14][15] This allows for the direct observation of phase transitions as they occur.

Multi-Anvil Press Experiments

Multi-anvil presses are used to study larger sample volumes at high pressures and temperatures compared to DACs.

Methodology:

-

Sample Assembly: The olivine sample is placed within a pressure medium (e.g., MgO or pyrophyllite) inside a furnace (e.g., graphite or rhenium). This assembly is then enclosed within a ceramic octahedron.

-

Pressure Generation: The octahedron is compressed by eight tungsten carbide or sintered diamond cubes, which are in turn advanced by a large hydraulic press.

-

Heating: Temperature is increased by passing an electrical current through the furnace.

-

Analysis: Experiments can be conducted in "quench" mode, where the sample is rapidly cooled before pressure is released to preserve the high-pressure phase for later analysis, or in-situ with synchrotron X-ray diffraction.[16][17]

Shock Wave Experiments

Shock wave experiments generate high pressures and temperatures over very short timescales (nanoseconds to microseconds), simulating conditions during meteorite impacts or in dynamic planetary processes.

Methodology:

-

Target Preparation: A polished sample of olivine is prepared as a target.

-

Impact Generation: A high-velocity projectile is launched using a gas gun, or a high-energy laser pulse is used to ablate a surface, generating a shock wave that propagates through the sample.[18][19]

-

In-situ Diagnostics: The properties of the material during the shock event, such as density and crystal structure, are measured using techniques like velocimetry and in-situ X-ray diffraction with X-ray free-electron lasers.

-

Recovery and Analysis: In some experiments, the shocked sample is recovered for post-shock analysis of microstructures and high-pressure phases using techniques like transmission electron microscopy (TEM).[20]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key phase transition pathways and a typical experimental workflow for studying these phenomena.

Caption: Phase transition sequence of olivine with increasing pressure and depth.

Caption: Experimental workflow for a laser-heated diamond anvil cell experiment.

Conclusion

The study of olivine phase transitions at high pressure is crucial for understanding the mineralogy, composition, and dynamics of the Earth's mantle. Through the application of sophisticated experimental techniques such as diamond anvil cells, multi-anvil presses, and shock wave experiments, coupled with in-situ analysis, researchers continue to refine our knowledge of these fundamental transformations. The data and methodologies presented in this guide provide a foundation for further research in mineral physics, geophysics, and materials science under extreme conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Olivine - Wikipedia [en.wikipedia.org]

- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shock-Induced Olivine-Ringwoodite Transformation in the Shock Vein of Chondrite GRV053584 | MDPI [mdpi.com]

- 5. Ringwoodite - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. library.oapen.org [library.oapen.org]

- 9. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 10. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

- 11. DAC (diamond Anvil Cell) technology for high pressure experiments [loto-eng.com]

- 12. Experimental Mineral Physics – Department of Earth and Planetary Sciences | ETH Zurich [eaps.ethz.ch]

- 13. Experimental Mineral Physics: Homepage – Experimental Mineral Physics | ETH Zurich [mineralphysics.ethz.ch]

- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 15. zhangdongzhou.github.io [zhangdongzhou.github.io]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. hou.usra.edu [hou.usra.edu]

- 19. Phase Transitions in (Mg,Fe)2SiO4 Olivine under Shock Compression (Technical Report) | OSTI.GOV [osti.gov]

- 20. Experimental approach to generate shock veins in single-crystal olivine by shear melting [arizona.aws.openrepository.com]

An In-depth Technical Guide to the Forsterite-Fayalite Solid Solution Series

This guide provides a comprehensive overview of the olivine solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄), intended for researchers, scientists, and professionals in drug development with an interest in silicate mineralogy and materials science. The document details the crystallographic, thermodynamic, and spectroscopic properties of this important mineral series, along with detailed experimental protocols for its synthesis and analysis.

Introduction

The forsterite-fayalite series is a complete solid solution, meaning that magnesium and iron ions can freely substitute for each other in the olivine crystal structure without fundamentally altering it.[1][2] This series is a major constituent of the Earth's upper mantle and is found in a variety of mafic and ultramafic igneous rocks.[3][4] The composition of an olivine mineral within this series is typically expressed in terms of the mole percent of forsterite (Fo) and fayalite (Fa), for example, Fo₇₀Fa₃₀, indicating 70% forsterite and 30% fayalite.[3] Due to their high melting points, forsterite-rich olivines are among the first minerals to crystallize from a cooling magma.[1][5]

Crystallographic and Physical Properties

Both forsterite and fayalite crystallize in the orthorhombic crystal system, belonging to the Pbnm space group.[6][7] The fundamental building block of the olivine structure is an isolated silica tetrahedron (SiO₄) linked by divalent cations (Mg²⁺ and Fe²⁺) in two distinct octahedral sites, M1 and M2.[3] The continuous substitution of Mg²⁺ and Fe²⁺ results in a predictable variation of physical and crystallographic properties across the solid solution series.

Table 1: Crystallographic and Physical Properties of Forsterite and Fayalite

| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |

| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbnm | Pbnm |

| Unit Cell Parameter a | 4.75 Å (0.475 nm)[6] | 4.82 Å[7] |

| Unit Cell Parameter b | 10.20 Å (1.020 nm)[6] | 10.48 Å[7] |

| Unit Cell Parameter c | 5.98 Å (0.598 nm)[6] | 6.09 Å[7] |

| Color | Colorless, green, yellow[6] | Greenish yellow, brown[7] |

| Mohs Hardness | 7[6] | 6.5 - 7[7] |

| Specific Gravity | 3.21 - 3.33[6] | 4.392[7] |

| Melting Point | 1890 °C[6] | ~1200 °C[5] |

| Refractive Index (nα) | 1.636 - 1.730[6] | 1.731 - 1.824[7] |

| Refractive Index (nβ) | 1.650 - 1.739[6] | 1.760 - 1.864[7] |

| Refractive Index (nγ) | 1.669 - 1.772[6] | 1.773 - 1.875[7] |

Phase Diagram and Thermodynamics

The forsterite-fayalite system exhibits a classic solid solution phase diagram with a distinct liquidus and solidus curve.[8][9] The liquidus represents the temperature at which the last solid melts upon heating, while the solidus represents the temperature at which the first solid forms upon cooling.[8] The region between these two curves represents a two-phase field where both liquid (magma) and solid olivine coexist in equilibrium.[9][10]

Caption: Phase diagram of the forsterite-fayalite solid solution series.

The thermodynamic properties of the forsterite-fayalite solid solution, such as enthalpy and entropy of mixing, have been studied to understand the stability and behavior of olivine under different geological conditions. While the series is often considered close to ideal, some studies suggest a moderate positive deviation from ideality.[11]

Table 2: Thermodynamic Properties of Forsterite and Fayalite End-Members

| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |

| Standard Molar Entropy (S°) | 99.1 ± 0.7 J/(mol·K)[12] | 151.6 ± 1.1 J/(mol·K)[12] |

| Enthalpy of Mixing (WOlH,Mg-Fe) | \multicolumn{2}{c | }{5.3 ± 1.7 kJ/mol}[13] |

| Entropy of Mixing (Ws) | \multicolumn{2}{c | }{-1.6 ± 1.7 J/(mol·K)}[13] |

Spectroscopic Characteristics

Raman and infrared spectroscopy are powerful tools for identifying and characterizing minerals in the forsterite-fayalite series. The vibrational modes of the SiO₄ tetrahedra and the M-site cations give rise to characteristic spectral features that shift in position and intensity with changing Mg/Fe content.

In Raman spectra, the most prominent feature is a doublet of peaks between 800 and 1100 cm⁻¹, which are attributed to the symmetric and asymmetric stretching vibrations of the SiO₄ tetrahedra.[9][14] The positions of these peaks are sensitive to the cation substitution and can be used to estimate the forsterite content of an olivine sample.[15]

Caption: Comparison of characteristic Raman peaks for forsterite and fayalite.

Experimental Protocols

Synthesis of Forsterite-Fayalite Solid Solutions

This method involves the high-temperature reaction of precursor oxide or carbonate powders to form the desired olivine composition.[10][16]

Protocol:

-

Precursor Preparation: Start with high-purity powders of MgO, Fe₂O₃, and SiO₂.

-

Stoichiometric Mixing: Weigh the precursor powders in the desired stoichiometric ratio for the target olivine composition (e.g., Fo₆₀). An excess of MgO may be used to promote the reaction.[16]

-

Homogenization: Thoroughly mix and grind the powders in an agate mortar to ensure a homogeneous mixture.

-

Pelletization: Press the powder mixture into pellets at a pressure of 20-40 MPa.[16]

-

Sintering: Place the pellets in a controlled atmosphere furnace. Heat the pellets to a temperature near the solidus for the target composition (e.g., 1500 °C for Fo₆₀) for a duration of 1.5 to 15 hours.[10][16] It is crucial to control the oxygen fugacity (e.g., using a CO-CO₂ gas mixture) to maintain iron in the ferrous (Fe²⁺) state.

-

Quenching: After the desired reaction time, rapidly cool the samples to room temperature to preserve the high-temperature phase.

-

Characterization: Analyze the resulting product using X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to confirm the olivine phase and its composition.[10]

The sol-gel method offers a low-temperature route to synthesize nanocrystalline olivine powders with high homogeneity.[7][17]

Protocol:

-

Precursor Solution: Prepare a solution of magnesium and iron precursors (e.g., magnesium methoxide and iron(II) chloride) in a suitable solvent like toluene.

-

Hydrolysis and Condensation: Add a silicon source, such as tetraethyl orthosilicate (TEOS), to the solution to initiate hydrolysis and condensation, forming a gel.

-

Drying: Dry the gel to remove the solvent, resulting in a precursor powder.

-

Calcination: Heat the precursor powder in a furnace under a controlled atmosphere (e.g., argon) to crystallize the olivine phase. The calcination temperature is typically lower than in the solid-state method.[17]

-

Reduction (for Fe-bearing compositions): For iron-containing olivines, an additional reduction step may be necessary to ensure all iron is in the Fe²⁺ state. This can be achieved by heating the calcined powder in a reducing atmosphere (e.g., H₂/Ar mixture).[17]

-

Washing: Wash the final product with deionized water to remove any soluble byproducts.[17]

-

Characterization: Characterize the synthesized olivine nanoparticles using XRD, SEM-EDS, and BET surface area analysis.[7]

Analytical Techniques

XRD is a fundamental technique for identifying the crystalline phases present in a sample and for determining the unit cell parameters, which can be correlated with the composition of the olivine.[3][4]

Protocol:

-

Sample Preparation: Grind a small amount of the olivine sample to a fine powder (<62.5 µm) using an agate mortar and pestle.[4] Mount the powder on a sample holder.

-

Instrument Setup: Use a powder diffractometer with a Cu Kα or Co Kα radiation source.[4][10]

-

Data Collection: Scan the sample over a desired 2θ range (e.g., 5-90°) with a specific step size and count time per step.[17]

-

Data Analysis: Identify the olivine peaks in the resulting diffractogram by comparing them to a standard database (e.g., ICDD). The positions of specific peaks, such as the (130) reflection, are sensitive to the Mg/Fe ratio and can be used to determine the forsterite content.[3][6]

EPMA is a quantitative technique used to determine the elemental composition of a sample with high spatial resolution.[6]

Protocol:

-

Sample Preparation: Prepare a polished thin section or an epoxy mount of the olivine grains. The surface must be flat and conductive (usually carbon-coated).

-

Instrument Setup: Use an electron microprobe with appropriate accelerating voltage, beam current, and beam size.

-

Standardization: Calibrate the instrument using well-characterized standards of known composition for all elements to be analyzed (Mg, Fe, Si, etc.).

-

Data Acquisition: Acquire X-ray intensity data for each element from multiple points on the olivine sample.

-

Data Correction: Apply matrix corrections (ZAF or similar) to the raw X-ray intensity data to obtain accurate elemental concentrations.

-

Composition Calculation: Calculate the forsterite and fayalite content from the elemental weight percentages.

Raman spectroscopy provides information about the vibrational modes of the olivine crystal structure, which are sensitive to composition.[9][12]

Protocol:

-

Sample Preparation: The sample can be a polished thin section, a single crystal, or a powder. For powdered samples, press them into a pellet or mount them on a microscope slide.[1]

-

Instrument Setup: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm).[1] Set the laser power, objective magnification, and acquisition time.

-

Data Acquisition: Focus the laser on the sample and collect the Raman spectrum over a specific wavenumber range (e.g., 200-1200 cm⁻¹).

-

Data Analysis: Identify the characteristic olivine peaks, particularly the doublet between 800 and 900 cm⁻¹. The precise positions of these peaks can be correlated with the forsterite content using established calibration curves.[14][15]

Logical Relationships and Workflows

The synthesis and analysis of forsterite-fayalite solid solutions follow a logical workflow, from precursor selection to final characterization.

Caption: Workflow for the synthesis and analysis of olivine solid solutions.

References

- 1. hou.usra.edu [hou.usra.edu]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 4. meteorites.pdx.edu [meteorites.pdx.edu]

- 5. Olivine - Wikipedia [en.wikipedia.org]

- 6. rruff.net [rruff.net]

- 7. Abstract: SOL-GEL SYNTHESIS OF TARGETED COMPOSITION NANOSCALE OLIVINE (GSA Connects 2021 in Portland, Oregon) [gsa.confex.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Experimental synthesis of Fe-bearing olivine at near-solidus temperatures and its decomposition during longtime heating [jstage.jst.go.jp]

- 11. irsm.cas.cz [irsm.cas.cz]

- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Raman spectroscopic study of olivine-group minerals [jstage.jst.go.jp]

- 16. Experimental synthesis of Fe-bearing olivine at near-solidus temperatures and its decomposition during longtime heating [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

Unveiling Extraterrestrial Olivine: A Technical Guide to its Discovery and Analysis in Meteorites and Lunar Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivine, a magnesium iron silicate, is a significant mineral in understanding the formation and evolution of planetary bodies. Its discovery in meteorites and lunar samples has provided crucial insights into the early solar system and the geological history of the Moon. This technical guide delves into the core aspects of olivine found in these extraterrestrial materials, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research. The term "oliverine" is considered a likely misspelling of olivine, which is the focus of this document.

Data Presentation: Quantitative Analysis of Extraterrestrial Olivine

The following tables summarize the quantitative data on the composition and abundance of olivine in various meteorites and lunar samples.

Table 1: Major and Minor Element Composition of Olivine in Pallasite and Chondritic Meteorites (wt%)

| Meteorite Type | Meteorite Name | Forsterite (Fo) Content (mol%) | FeO (wt%) | MgO (wt%) | SiO2 (wt%) | MnO (wt%) | NiO (wt%) |

| Pallasite (Main Group) | Admire | ~87-89 | 11.0-13.0 | 47.0-49.0 | 40.0-41.0 | 0.20-0.25 | 0.03-0.04 |

| Pallasite (Main Group) | Brenham | ~88-89 | 10.5-12.5 | 48.0-50.0 | 40.0-41.5 | 0.22-0.26 | 0.03-0.05 |

| Pallasite (Main Group) | Esquel | ~88 | 11.5-12.5 | 47.5-48.5 | 40.5-41.5 | 0.23-0.27 | 0.03-0.04 |

| Chondrite (L4) | Saratov | 73-77 | 22.0-26.0 | 38.0-42.0 | 38.0-40.0 | 0.40-0.50 | Not Reported |

| Chondrite (H6) | Oakley | Not Reported | 18.0-20.0 | 42.0-44.0 | 39.0-41.0 | Not Reported | Not Reported |

| Chondrite (EH) | Y-691 | >90 | <5.0 | >50.0 | ~42.0 | Not Reported | Not Reported |

Note: Data compiled from multiple sources. Ranges may vary between individual studies and analytical techniques.

Table 2: Trace Element Composition of Olivine in Pallasite Meteorites (ppm)

| Meteorite Name | Ni (ppm) | Co (ppm) | Mn (ppm) | Cr (ppm) |

| Admire | 20-40 | 5-15 | 2000-2500 | 10-50 |

| Brenham | 25-45 | 8-18 | 2200-2600 | 15-60 |

| Esquel | 30-50 | 10-20 | 2300-2700 | 20-70 |

Note: Trace element concentrations can be highly variable. The values presented are indicative ranges.

Table 3: Olivine Abundance and Composition in Lunar Samples

| Sample Type | Apollo Mission | Sample Number | Olivine Abundance (vol%) | Forsterite (Fo) Content (mol%) |

| Mare Basalt | 12 | 12040 | 15-25 | 45-57 |

| Mare Basalt | 15 | 15555 | 5-15 | 48-71[1] |

| Mare Basalt | 15 | 15016 | 10-20 | >70 |

| Mare Basalt | 17 | 74275 | 10-20 | ~70-80 |

| Highland Breccia | 14 | 14321 | <10 | Variable |

| Lunar Soil | 17 | 72415 | Variable | up to 88 |

Note: Olivine abundance and composition can vary significantly within a single sample.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of extraterrestrial olivine are provided below.

Electron Probe Microanalysis (EPMA)

Objective: To obtain quantitative chemical compositions of olivine grains in situ.

Methodology:

-

Sample Preparation: A polished thin section of the meteorite or lunar sample is prepared to a thickness of approximately 30 µm.[2] The sample is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[2][3]

-

Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.

-

Analytical Conditions:

-

Data Acquisition: The electron beam is focused on a specific point on an olivine grain. The characteristic X-rays emitted from the sample are diffracted by crystals in the WDS and measured by detectors.[3] The intensity of the X-rays for each element is compared to the intensity from a standard material of known composition.

-

Data Correction: The raw X-ray intensities are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.[5]

Sample Preparation for Transmission Electron Microscopy (TEM)

Objective: To prepare electron-transparent thin foils of olivine for high-resolution imaging and analysis of crystal structure and defects.

Methodology (Focused Ion Beam - FIB):

-

Sample Selection: A region of interest containing olivine is identified on a polished sample surface using a scanning electron microscope (SEM).

-

Protective Layer Deposition: A layer of platinum or carbon is deposited over the target area to protect the surface from ion beam damage.

-

Trench Milling: A focused beam of gallium ions is used to mill two trenches on either side of the region of interest, leaving a thin lamella (typically a few micrometers thick).[4][6][7]

-

Lamella Extraction: The lamella is cut free from the sample and lifted out using a micromanipulator.

-

Mounting: The extracted lamella is attached to a TEM grid.

-

Final Thinning: The lamella is further thinned using the ion beam at a lower current until it is electron transparent (typically <100 nm thick).[4][6][7]

Raman Spectroscopy

Objective: To identify olivine and determine its forsterite content non-destructively.

Methodology:

-

Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Sample Preparation: The analysis can be performed on a polished thin section, a rock chip, or even powdered samples. No special preparation is typically required.

-

Data Acquisition: The laser is focused onto the olivine grain. The scattered light is collected and passed through a spectrometer to a detector.

-

Spectral Analysis: The resulting Raman spectrum will show characteristic peaks for olivine. The positions of the two strong peaks in the 800-900 cm⁻¹ region are particularly diagnostic and can be used to determine the forsterite (Mg-rich) versus fayalite (Fe-rich) content.[8]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of extraterrestrial olivine.

References

- 1. hou.usra.edu [hou.usra.edu]

- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 3. geology.sk [geology.sk]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. jsg.utexas.edu [jsg.utexas.edu]

- 6. Preparation of TEM samples by focused ion beam (FIB) techniques: applications to the study of clays and phyllosilicates in meteorites | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 7. Preparation of TEM samples by focused ion beam (FIB) techniques: applications to the study of clays and phyllosilicates in meteorites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. salsa.uwinnipeg.ca [salsa.uwinnipeg.ca]

Spectroscopic Analysis of Olivine for Planetary Science: An In-depth Technical Guide

Abstract

Olivine, a primary constituent of the upper mantle of terrestrial planets and a common mineral in meteorites and asteroids, serves as a critical window into the formation and evolution of planetary bodies.[1] Its chemical composition, specifically the magnesium to iron ratio (Mg/Fe), reflects the temperature and pressure conditions during its formation.[2] Spectroscopic analysis is a powerful, non-destructive technique used in planetary science to remotely determine the composition of olivine on celestial surfaces. This guide provides a comprehensive overview of the principal spectroscopic methods employed for olivine analysis—Raman, Visible-Near Infrared (VNIR), and Thermal Infrared (TIR) spectroscopy. It details the experimental protocols, data analysis workflows, and the quantitative relationships between spectral features and olivine composition, intended for researchers and scientists in planetary science and related fields.

Introduction

The spectroscopic analysis of olivine is a cornerstone of modern planetary science, enabling the characterization of planetary surfaces from orbit and through in-situ rover missions.[3][4] Each region of the electromagnetic spectrum provides unique insights into the mineral's structure and composition. This technical guide synthesizes the current understanding and methodologies for the spectroscopic analysis of olivine, with a focus on practical application for planetary exploration.

Spectroscopic Techniques for Olivine Analysis

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that probes the chemical structure of a material.[5] When a laser interacts with olivine, it excites the molecules to a virtual energy state. The subsequent relaxation results in inelastically scattered light, with the frequency shift (Raman shift) corresponding to specific vibrational modes of the crystal lattice.[5]

The most prominent feature in the Raman spectrum of olivine is a strong doublet located between approximately 800 and 880 cm⁻¹.[6][7] The precise positions of these two peaks, often referred to as DB1 (~815-825 cm⁻¹) and DB2 (~838-857 cm⁻¹), are highly correlated with the Mg/Fe ratio of the olivine.[6][8] This relationship is fundamental to determining the forsterite (Mg₂SiO₄) content (%Fo) of olivine samples.[6]

Experimental Protocol: Raman Spectroscopy of Olivine

A typical experimental setup for the Raman analysis of olivine involves a high-resolution Raman spectrometer equipped with a laser excitation source.

-

Instrumentation: Bruker Senterra or similar dispersive Raman microscope.

-

Laser Wavelength: Commonly 532 nm or 785 nm. The choice of laser wavelength can influence the signal intensity and potential for sample fluorescence.[4]

-

Sample Preparation: Olivine samples are often analyzed as powdered samples to ensure a homogeneous surface. For in-situ planetary missions, analysis is performed on the natural rock or regolith surface.[6][9]

-

Data Acquisition:

-

Place the sample under the microscope objective.

-

Focus the laser onto the sample surface.

-

Set the laser power to an appropriate level to maximize signal without causing thermal damage to the sample.

-

Acquire spectra with a sufficient integration time and number of accumulations to achieve a high signal-to-noise ratio.

-

-

Calibration: The spectrometer is calibrated using a standard with a known Raman peak position, such as silicon (520.7 cm⁻¹), to ensure wavenumber accuracy.[10]

Data Analysis Workflow

The analysis of Raman spectra to determine olivine composition follows a well-defined workflow. This process involves several preprocessing steps to correct for instrumental and environmental effects before quantitative analysis.[11][12]

Quantitative Data: Raman Spectroscopy

The relationship between the positions of the DB1 and DB2 Raman peaks and the forsterite content (%Fo) of olivine has been extensively studied. The following table summarizes key correlations.

| Raman Peak | Wavenumber Range (cm⁻¹) | Correlation with %Fo | Reference |

| DB1 | ~815 - 825 | Linear shift to lower wavenumbers with decreasing %Fo | [6] |

| DB2 | ~838 - 857 | Linear shift to lower wavenumbers with decreasing %Fo | [6] |

Note: Specific calibration equations can be found in the referenced literature.

Visible-Near Infrared (VNIR) Spectroscopy

VNIR reflectance spectroscopy (typically 0.35 to 2.5 µm) is a widely used technique for identifying minerals on planetary surfaces.[13] Olivine exhibits a characteristic broad absorption feature centered around 1 µm.[13][14] This absorption is actually a composite of three overlapping bands resulting from electronic transitions of Fe²⁺ ions in the M1 and M2 crystallographic sites.[15][16] The deconvolution of this composite feature into its constituent bands allows for the determination of the olivine's Mg/Fe ratio.[15]

Experimental Protocol: VNIR Spectroscopy of Olivine

Laboratory-based VNIR spectroscopy of olivine is crucial for building the spectral libraries used to interpret remotely sensed data.

-

Instrumentation: A bi-directional reflectance spectrometer, such as those at the RELAB facility at Brown University.[16]

-

Wavelength Range: 300 - 2600 nm.[16]

-

Viewing Geometry: A standard geometry of 30° incidence and 0° emergence is often used.[16]

-

Sample Preparation: Samples are typically powdered and sieved to a specific grain size fraction (e.g., <45 µm) to minimize scattering effects.[16]

-

Data Acquisition: Spectra are measured relative to a known reflectance standard.

Data Analysis Workflow

The analysis of VNIR spectra to determine olivine composition involves a spectral deconvolution process, often using the Modified Gaussian Model (MGM).[2][15]

Quantitative Data: VNIR Spectroscopy

The positions of the deconvolved 1 µm absorption bands are correlated with the forsterite number (Fo# = 100 * Mg/(Mg+Fe)).

| Absorption Band | Approximate Wavelength (nm) | Correlation with Fo# | Reference |

| M1-1 | ~850 | Shifts to longer wavelengths with decreasing Fo# | [15] |

| M2 | ~1050 | Shifts to longer wavelengths with decreasing Fo# | [15] |

| M1-2 | ~1250 | Shifts to longer wavelengths with decreasing Fo# | [15] |

Note: The exact positions and their correlations can vary slightly based on the specific deconvolution model and sample set used.

Thermal Infrared (TIR) Spectroscopy

Thermal infrared spectroscopy, typically in the 8-50 µm range, probes the fundamental molecular vibrations of the silicate lattice.[17] Olivine exhibits several diagnostic features in this region, including the Christiansen feature (an emissivity maximum) and a series of Reststrahlen bands (emissivity minima).[18] The positions of these features shift systematically with the Mg/Fe ratio.[6][17]

Experimental Protocol: TIR Spectroscopy of Olivine

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Emissivity or reflectance spectra are commonly acquired.

-

Sample Preparation: Particulate samples are often used to simulate planetary regolith.[6]

-

Environmental Conditions: Measurements are typically conducted under controlled temperature and atmospheric conditions to minimize environmental interference.

Data Analysis Workflow

The analysis of TIR spectra involves identifying the positions of key spectral features and correlating them with olivine composition.

Quantitative Data: TIR Spectroscopy

The positions of prominent TIR spectral features are correlated with the forsterite content of olivine.

| Spectral Feature | Wavenumber Range (cm⁻¹) | Correlation with %Fo | Reference |

| Prominent Absorption | ~400 | Shifts to lower wavenumbers with decreasing Fo content | [3] |

| Emissivity Maximum | ~450 | Shifts to lower wavenumbers with decreasing Fo content | [3] |

| Emissivity Minimum | ~500 | Shifts to lower wavenumbers with decreasing Fo content | [3] |

Note: The spectral sampling of instruments like TES and Mini-TES can limit the precision of Fo determination.[3]

Summary and Future Directions

Spectroscopic analysis is an indispensable tool in planetary science for the remote and in-situ characterization of olivine. Raman, VNIR, and TIR spectroscopy each provide valuable and often complementary information about the composition of this key mineral. Future advancements in instrumentation, such as higher-resolution spectrometers on planetary missions, and the continued development of sophisticated data analysis techniques, including machine learning algorithms, will further enhance our ability to unravel the geological histories of other worlds through the study of olivine.[19] The integration of data from multiple spectroscopic techniques will provide a more holistic understanding of the formation and evolution of planetary bodies throughout our solar system and beyond.

References

- 1. sketchviz.com [sketchviz.com]

- 2. hou.usra.edu [hou.usra.edu]

- 3. lpi.usra.edu [lpi.usra.edu]

- 4. msaweb.org [msaweb.org]

- 5. azomining.com [azomining.com]

- 6. www2.boulder.swri.edu [www2.boulder.swri.edu]

- 7. raa-journal.org [raa-journal.org]

- 8. hou.usra.edu [hou.usra.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. nanocenter.umd.edu [nanocenter.umd.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. medium.com [medium.com]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. Graphviz [graphviz.org]

- 18. researchgate.net [researchgate.net]

- 19. Relation of the spectroscopic reflectance of olivine to mineral chemistry and some remote sensing implications [pubs.usgs.gov]

early Earth mantle conditions and oliverine formation

An In-depth Technical Guide to Olivine Formation under Early Earth Mantle Conditions

Introduction

The Hadean and Archean eons, spanning from Earth's formation approximately 4.56 billion years ago to 2.5 billion years ago, were characterized by extreme geological conditions vastly different from the present day. The planet's interior was significantly hotter, leading to unique mantle dynamics and magmatism.[1][2] Understanding this primordial environment is crucial for constraining models of planetary formation, the evolution of the crust-mantle system, and the conditions that may have fostered the origin of life.

Olivine, a magnesium iron silicate, is the primary constituent of the Earth's upper mantle and a key recorder of its thermal and chemical state.[3][4] Its high crystallization temperature makes it one of the first minerals to form from a cooling magma, and its composition directly reflects the conditions of its origin.[5] This technical guide provides a comprehensive overview of the inferred mantle conditions during the early Earth and explores the thermodynamics, kinetics, and experimental investigation of olivine formation under these extreme pressures and temperatures. The content is tailored for researchers, scientists, and professionals in developmental fields requiring a deep understanding of mineral-phase evolution under high-energy conditions.

Early Earth Mantle Conditions

The primordial mantle was a dynamic and hostile environment, primarily characterized by its intense thermal state, steep pressure gradients, and unique chemical composition, including a higher abundance of volatiles compared to the modern mantle.

Thermal State and Pressure Gradient

Immediately following accretion and the Moon-forming impact, Earth's mantle was likely partially or wholly molten, a state referred to as a "magma ocean".[6][7] While this phase was relatively short-lived, the subsequent Hadean and Archean eons were defined by a much higher heat flow than today, nearly three times the current value at the start of the Archean.[1] This elevated thermal state was a product of remnant heat from planetary accretion and core formation, coupled with a greater concentration of short-lived radioactive isotopes.[1][8]

This resulted in a significantly hotter mantle. Mantle potential temperature (Tₚ), the theoretical temperature of the mantle if it were brought to the surface without melting, is estimated to have been 200-300 K hotter than the present day.[2] This intense heat drove vigorous convection and was responsible for the eruption of ultra-hot magmas like komatiites, which are largely absent in the modern rock record.[9][10] The pressure within the mantle, a function of depth and the weight of the overlying rock, increased with depth, reaching approximately 136 GPa at the core-mantle boundary.[4] While the fundamental physics of pressure remain the same, the interplay with the higher temperature gradient influenced mineral stability and melt generation.

| Parameter | Hadean/Archean Estimate | Modern Day Estimate | Reference |

| Mantle Potential Temperature | ~1870-1970 K (or higher) | ~1600 K | [2][6] |

| Surface Heat Flow | ~2-3 times present-day values | ~87 mW/m² | [1] |

| Pressure at 410 km depth | ~14 GPa | ~14 GPa | [3][6] |

| Pressure at Core-Mantle Boundary | ~136 GPa | ~136 GPa | [4] |

Table 1: A comparison of estimated key physical conditions of the Earth's mantle in the Hadean/Archean versus the present day.

Mantle Composition and Volatiles

The bulk composition of the early Earth's mantle is thought to have been peridotitic, rich in magnesium, iron, silicon, and oxygen, similar to the modern upper mantle.[4][11] However, evidence from ancient komatiitic lavas suggests the early mantle may have been more chemically heterogeneous, with distinct reservoirs potentially remaining from a Hadean magma ocean.[12][13]

Volatiles such as water (H₂O) and carbon dioxide (CO₂) played a significant role. While their exact concentrations are debated, studies of microscopic "melt inclusions" trapped within olivine crystals in ancient komatiites suggest that portions of the Archean mantle were surprisingly rich in both water and carbon.[14][15] The presence of water, in particular, has a profound effect on the melting temperature of rock, depressing the solidus and influencing the composition of generated magmas.[16][17]

Olivine: Formation and Properties

Olivine is not a single mineral but a solid solution series between two endmembers: forsterite (Fo), the magnesium-rich silicate (Mg₂SiO₄), and fayalite (Fa), the iron-rich silicate (Fe₂SiO₄).[5][18] Its chemical formula is expressed as (Mg,Fe)₂SiO₄, indicating that magnesium and iron ions can freely substitute for one another within the crystal structure.[19]

Crystallography and Physical Properties

Minerals of the olivine group crystallize in the orthorhombic system (space group Pbnm).[20][21] The structure consists of isolated silica tetrahedra (SiO₄) linked by magnesium and iron ions in two distinct octahedral sites (M1 and M2).[3][22] This atomic arrangement defines its physical properties. Olivine is characterized by its typically olive-green color, glassy luster, and conchoidal fracture.[5][23] Its hardness ranges from 6.5 to 7.0 on the Mohs scale.[18] The composition of olivine significantly influences its properties; as the iron content increases (moving from forsterite to fayalite), the density increases while the melting temperature decreases.[23]

| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) | Reference |

| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ | [19] |

| Crystal System | Orthorhombic | Orthorhombic | [20] |

| Color | Colorless, green | Yellow, brown to black | [24] |

| Hardness (Mohs) | 7.0 | 6.5 | [23] |

| Density (g/cm³) | ~3.22 | ~4.39 | [23] |

| Melting Point (°C) | ~1890 | ~1205 | [23] |

Table 2: A summary of the physical and chemical properties of the olivine endmembers, forsterite and fayalite.

Thermodynamics of Crystallization

The formation of olivine from a silicate melt is governed by thermodynamic principles, best illustrated by the forsterite-fayalite binary phase diagram.[25][26][27] Because forsterite has a much higher melting point than fayalite, it crystallizes preferentially from a cooling magma that contains both magnesium and iron.[5]

As a magma of a typical mantle composition cools, the first olivine crystals to form are highly enriched in magnesium (Fo-rich). This selective removal of magnesium from the melt causes the remaining liquid to become progressively enriched in iron. As cooling continues, the olivine crystals that form also become more iron-rich. This process of fractional crystallization is a fundamental concept in igneous petrology and explains the compositional zoning often observed in olivine crystals.

Figure 1. Logical flow from early Earth mantle conditions to Mg-rich olivine formation.

High-Pressure Polymorphs

The crystal structure of olivine is stable only within the pressure and temperature conditions of the upper mantle.[3] At depths greater than approximately 410 km, the immense pressure causes the atoms in (Mg,Fe)₂SiO₄ to rearrange into a more compact, denser crystal structure called wadsleyite.[21] At around 520 km depth, a further transformation occurs to an even denser polymorph, ringwoodite, which has a spinel structure.[21] These phase transitions are fundamental to the structure of the Earth's interior and are responsible for major seismic discontinuities that define the boundary between the upper mantle and the transition zone.[3]

Experimental Simulation and Protocols

Directly observing the early Earth's mantle is impossible. Therefore, scientists rely on high-pressure, high-temperature experiments to simulate these conditions in the laboratory. These experiments are crucial for determining the phase equilibria of mantle minerals and the composition of melts produced.

High-Pressure Experimental Techniques

Two primary apparatuses are used to recreate the conditions of the Earth's upper mantle: the piston-cylinder and the multi-anvil press.[28]

-

Piston-Cylinder Apparatus: This device is used for experiments at pressures typically up to 4 GPa. It is ideal for simulating conditions in the uppermost mantle.

-

Multi-Anvil Press: For simulating the higher pressures of the deep upper mantle and transition zone (up to ~25 GPa or more), the multi-anvil press is required.[29][30] It uses a two-stage system where larger outer anvils compress a set of smaller inner anvils, which in turn compress the experimental sample.[29]

Generalized Multi-Anvil Experimental Protocol

The following outlines a typical methodology for a multi-anvil experiment designed to investigate olivine crystallization from a synthetic komatiite melt.

-

Sample Preparation: A starting material is synthesized by mixing high-purity oxides (e.g., MgO, SiO₂, FeO, Al₂O₃, CaO) in proportions that mimic a natural komatiite composition. This powder is then loaded into a capsule made of a noble metal like platinum, graphite, or molybdenum, depending on the desired experimental conditions and oxygen fugacity.

-

Pressure Assembly: The capsule is placed at the center of a pressure medium, typically a precisely machined octahedron made of a material like MgO or pyrophyllite. A cylindrical furnace, usually made of graphite, lanthanum chromate (LaCrO₃), or rhenium, surrounds the capsule. A thermocouple (e.g., W-Re) is positioned near the capsule to monitor temperature.

-

Pressurization and Heating: The entire assembly is placed within the multi-anvil press. The anvils are advanced hydraulically to compress the octahedron, raising the pressure on the sample to the target value (e.g., 7 GPa). Once pressure is stable, an electrical current is passed through the furnace to raise the temperature to the desired level (e.g., 1700°C).

-

Experiment Duration and Quench: The experiment is held at the target pressure and temperature for a set duration (minutes to hours) to allow the sample to reach equilibrium. The experiment is terminated by cutting power to the furnace, causing a rapid temperature drop ("quenching") that freezes the sample's equilibrium state. The pressure is then slowly released.

-

Post-Run Analysis: The recovered sample is mounted in epoxy, polished, and analyzed. The texture and phases present (e.g., olivine crystals, quenched glass representing the melt) are examined using a scanning electron microscope (SEM). The chemical composition of the individual phases is determined using an electron probe microanalyzer (EPMA).

Figure 2. A generalized experimental workflow for a high-pressure multi-anvil press study.

Key Experimental Findings

Decades of experimental petrology have provided a wealth of quantitative data on olivine formation under mantle conditions. These studies confirm that the high MgO content of komatiites requires very high degrees of partial melting at high temperatures.[9] Experiments have precisely constrained the liquidus temperature of olivine at various pressures and have quantified the effect of volatiles like water, which can significantly lower the temperature at which olivine begins to crystallize.[16]

| Study Focus | Pressure (GPa) | Temperature (°C) | Key Finding |

| Olivine Phase Transition | ~13-15 | 1000-1600 | Olivine transforms to wadsleyite (β-phase), consistent with the 410 km seismic discontinuity.[3][24] |

| Komatiite Melting | 3-10 | 1600-1900 | High MgO komatiites require melting of a peridotite source at high temperatures and pressures.[9] |

| Effect of Water | 2-5 | 1100-1400 | Addition of water significantly expands the pressure stability field of olivine and lowers the liquidus temperature.[16] |

| Olivine-Melt Partitioning | 1-7 | 1300-1750 | Mg partitions strongly into olivine relative to the melt, with a partition coefficient (Kᴰ) sensitive to temperature. |

Table 3: A summary of representative quantitative findings from key experimental studies on olivine formation and stability under upper mantle conditions.

Conclusion

The formation of olivine in the early Earth was intrinsically linked to the planet's extreme thermal and chemical state. The hotter mantle of the Hadean and Archean eons facilitated high degrees of partial melting of peridotite, producing magnesium-rich magmas from which forsteritic olivine was the first silicate mineral to crystallize. The composition of these ancient olivines, preserved in rocks such as komatiites, serves as a direct probe into the conditions of the primordial mantle, providing invaluable constraints on the thermal and chemical evolution of our planet.

High-pressure experimental petrology remains the cornerstone of our ability to interpret this rock record. By simulating the immense pressures and temperatures of the Earth's interior, researchers can quantitatively determine the phase relations and melting behavior of mantle materials. This synergy between the geological record and laboratory simulation continues to refine our understanding of the dynamic processes that shaped the early Earth and set the stage for its long-term evolution.

References

- 1. Archean - Wikipedia [en.wikipedia.org]

- 2. geosci.uchicago.edu [geosci.uchicago.edu]

- 3. mdpi.com [mdpi.com]

- 4. Earth's mantle - Wikipedia [en.wikipedia.org]

- 5. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 6. researchgate.net [researchgate.net]

- 7. The Hadean-Archaean Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Komatiites: their geochemistry and origins [eartharxiv.org]

- 10. youtube.com [youtube.com]

- 11. britannica.com [britannica.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. sciencealert.com [sciencealert.com]

- 16. journals.uchicago.edu [journals.uchicago.edu]

- 17. ejm.copernicus.org [ejm.copernicus.org]

- 18. geologyscience.com [geologyscience.com]

- 19. geologyscience.com [geologyscience.com]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 21. Olivine - Wikipedia [en.wikipedia.org]

- 22. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 23. Olivine: Common Rock-Forming Mineral – Geology In [geologyin.com]

- 24. britannica.com [britannica.com]

- 25. Forsterite-Fayalite Diagram [science.smith.edu]

- 26. researchgate.net [researchgate.net]

- 27. Binary Solid Solution Diagrams - Forsterite-Fayalite [science.smith.edu]

- 28. Experimental Petrology Machines [serc.carleton.edu]

- 29. Multianvil Presses – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]

- 30. meetings.copernicus.org [meetings.copernicus.org]

Methodological & Application

Probing the Earth's Mantle: High-Pressure Experimental Techniques for Olivine Research

Application Notes & Protocols for Researchers, Scientists, and Professionals in Materials Science and Geoscience

Olivine, the primary constituent of the Earth's upper mantle, undergoes a series of profound transformations under the immense pressures and temperatures of the planet's interior. Understanding these changes is fundamental to deciphering the geophysical and geochemical evolution of Earth. This document provides a detailed overview of the key high-pressure experimental techniques employed in olivine research, complete with experimental protocols and quantitative data to guide researchers in the field.

Core High-Pressure Techniques: An Overview

The study of olivine under extreme conditions predominantly relies on two major types of apparatus: the diamond anvil cell (DAC) and the multi-anvil press. These instruments, often coupled with in-situ analytical methods like X-ray diffraction and Raman spectroscopy, allow for the precise investigation of phase transitions, melting behavior, and equations of state.

I. Diamond Anvil Cell (DAC) Experiments

The diamond anvil cell is a versatile tool capable of generating static pressures exceeding those at the center of the Earth. By compressing a sample between two brilliant-cut diamonds, researchers can simulate conditions of the deep mantle and core.

Application Note:

DACs are particularly well-suited for in-situ studies due to the transparency of diamonds to a wide range of electromagnetic radiation. This allows for real-time analysis of the sample's crystal structure and vibrational properties under pressure. Laser-heating systems can be integrated with DACs to achieve temperatures of thousands of degrees, enabling the study of melting and high-temperature phase transitions.[1][2][3] Dynamic DAC experiments can also simulate the effects of shock metamorphism.[4]

Experimental Protocol: Laser-Heated Diamond Anvil Cell (LH-DAC) for Phase Transition and Melting Studies

1. Sample Preparation:

-

A thin, polished single crystal or powdered sample of olivine (typically <10 µm thick) is selected.[2] The composition, such as forsterite (Fo) to fayalite (Fa) content, should be well-characterized.[5][6]

-

A metal gasket (e.g., rhenium or steel) is pre-indented to a thickness of approximately 40 µm.[2][5]

-

A sample chamber, typically 90-250 µm in diameter, is drilled into the center of the indentation.[2][5]

2. DAC Loading:

-

The olivine sample is placed inside the sample chamber.

-

A pressure-transmitting medium is added to ensure hydrostatic or quasi-hydrostatic conditions. For experiments below ~9.5 GPa, a methanol:ethanol:water mixture (16:3:1) can be used.[5] For higher pressures and laser heating, an inert gas like neon or argon is loaded cryogenically.

-

A pressure calibrant, such as a small ruby sphere or gold flakes, is included in the sample chamber.[2][4] The pressure is determined by measuring the fluorescence of ruby or the unit-cell volume of gold via X-ray diffraction.[2]

-

To achieve high temperatures with laser heating, thermal insulation layers (e.g., KBr, SiO2 glass, Al2O3, or MgO) are placed between the sample and the diamond anvils to reduce axial temperature gradients.[2][7]

3. Pressurization and Heating:

-

The DAC is gradually compressed to the target pressure at ambient temperature.

-

For high-temperature experiments, a high-power laser (e.g., Nd:YAG or CO2) is focused on the sample through the diamond anvils.[2][8] Double-sided laser heating systems are often used to create a more uniform temperature distribution.[7]

-

Temperature is measured by fitting the Planck radiation spectrum of the incandescent sample.[2]

4. In-Situ Analysis:

-

Synchrotron X-ray Diffraction (XRD): The DAC is placed in a synchrotron beamline to collect diffraction patterns from the sample.[4][8] This allows for the identification of crystal structures and the determination of unit-cell parameters, which are used to calculate the equation of state.

-

Raman Spectroscopy: A laser is focused on the sample, and the scattered light is collected. Changes in the Raman spectra indicate phase transitions and provide information about the vibrational properties of the material under pressure.[9][10][11]

5. Post-Experiment Analysis:

-

The sample is quenched by turning off the laser and then slowly decompressed.

-

The recovered sample can be analyzed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe textures and microstructures.[4]

II. Multi-Anvil Press Experiments

Multi-anvil presses utilize multiple anvils to simultaneously apply pressure to a larger sample volume compared to a DAC. This makes them ideal for synthesizing high-pressure phases and for experiments that require well-controlled temperature gradients over a larger volume.

Application Note:

Multi-anvil presses are crucial for studying phase equilibria and reaction kinetics.[12][13] They can achieve pressures and temperatures relevant to the Earth's transition zone and uppermost lower mantle. The larger sample size is also advantageous for subsequent ex-situ analysis of the run products.

Experimental Protocol: Multi-Anvil Press for High-Pressure Phase Synthesis

1. Sample Assembly:

-

A powdered olivine sample is packed into a capsule made of a noble metal such as platinum or gold.

-

The capsule is placed within a pressure medium, typically a ceramic octahedron (e.g., MgO).

-

A cylindrical furnace (e.g., graphite or LaCrO3) surrounds the sample capsule to provide heating.

-

A thermocouple is positioned near the sample to monitor the temperature.

2. Pressurization and Heating:

-

The entire assembly is placed within the multi-anvil press.

-

Pressure is applied by advancing the anvils. Pressure calibration is typically performed in separate experiments using known phase transitions. For in-situ experiments, pressure can be determined by X-ray diffraction of a pressure standard mixed with the sample.[12]

-

The sample is heated to the desired temperature by passing a current through the furnace.

3. Experiment Duration and Quenching:

-

The experiment is held at the target pressure and temperature for a duration sufficient to achieve equilibrium (hours to days).

-

The sample is quenched by turning off the furnace power, rapidly cooling the sample to ambient temperature while maintaining pressure.

-

The pressure is then slowly released.

4. Analysis of Run Products:

-

The recovered sample is sectioned, polished, and analyzed using techniques such as electron microprobe for chemical composition and X-ray diffraction to identify the phases present.[12]

Quantitative Data from High-Pressure Olivine Experiments

The following tables summarize key quantitative data obtained from high-pressure experiments on olivine and its high-pressure polymorphs.

Table 1: Phase Transitions in the (Mg,Fe)₂SiO₄ System

| Transition | Pressure (GPa) | Temperature (K) | Depth Equivalent (km) | Reference(s) |

| Olivine (α) → Wadsleyite (β) | ~12-16 | ~1673-1873 | ~410 | [3][14][15] |

| Wadsleyite (β) → Ringwoodite (γ) | ~18-22 | ~1873-2073 | ~520 | [15] |

| Ringwoodite (γ) → Bridgmanite + Magnesiowüstite | ~24 | ~1900 | ~660 | [3][15] |

Table 2: Equation of State Parameters for Olivine (Fo₉₀Fa₁₀)

| Parameter | Value | Reference(s) |

| Isothermal Bulk Modulus (KT0) | 124.7 - 129.4 GPa | [5][16] |

| Pressure Derivative of Bulk Modulus (K') | 4.0 - 5.3 | [5][16] |

| Temperature Derivative of Bulk Modulus ((∂KT/∂T)P) | -0.019 ± 0.002 GPa K⁻¹ | [17] |

Table 3: Raman Modes of Olivine ((Mg₀.₉Fe₀.₁)₂SiO₄) at Ambient Conditions

| Wavenumber (cm⁻¹) | Assignment |

| ~825 | ν₁ symmetric stretching of SiO₄ |

| ~856 | ν₃ asymmetric stretching of SiO₄ |

Note: Raman modes shift to higher frequencies with increasing pressure and lower frequencies with increasing temperature.[10][11][18]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of high-pressure experiments on olivine.

Conclusion

The high-pressure experimental techniques detailed in these application notes and protocols are instrumental in advancing our knowledge of olivine's behavior under mantle conditions. By carefully controlling pressure and temperature and employing sophisticated in-situ and ex-situ analytical methods, researchers can continue to refine our models of Earth's deep interior. The provided quantitative data and experimental workflows serve as a foundational resource for designing and executing future investigations into this critical mantle mineral.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. geol.umd.edu [geol.umd.edu]

- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hou.usra.edu [hou.usra.edu]

- 5. mdpi.com [mdpi.com]